molecular formula C17H12Cl4N4O2S B11777296 2-((5-(((3-Chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide

2-((5-(((3-Chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide

Cat. No.: B11777296
M. Wt: 478.2 g/mol
InChI Key: OLJRDSCCFIODFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(((3-Chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a complex organic compound that features a combination of chlorinated phenyl groups, an oxadiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(((3-Chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide and an appropriate base, followed by cyclization.

    Introduction of the Chlorophenyl Groups: The chlorophenyl groups can be introduced through nucleophilic substitution reactions using chlorinated anilines.

    Thioether Formation: The thioether linkage is formed by reacting the oxadiazole intermediate with a thiol compound.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests possible activity as an antimicrobial or anticancer agent.

Medicine

In medicine, derivatives of this compound could be developed as drugs targeting specific enzymes or receptors. The presence of multiple functional groups allows for fine-tuning of its biological activity.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-((5-(((3-Chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The oxadiazole ring and chlorophenyl groups could play a role in binding to the target molecules, while the thioether and acetamide groups may influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenol: A simpler compound with similar chlorophenyl groups.

    3-Chlorophenylamine: Shares the chlorophenylamine moiety.

    1,3,4-Oxadiazole Derivatives: Compounds with the oxadiazole ring structure.

Uniqueness

The uniqueness of 2-((5-(((3-Chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide lies in its combination of multiple functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.

Properties

Molecular Formula

C17H12Cl4N4O2S

Molecular Weight

478.2 g/mol

IUPAC Name

2-[[5-[(3-chloroanilino)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide

InChI

InChI=1S/C17H12Cl4N4O2S/c18-9-2-1-3-11(4-9)22-7-15-24-25-17(27-15)28-8-14(26)23-16-12(20)5-10(19)6-13(16)21/h1-6,22H,7-8H2,(H,23,26)

InChI Key

OLJRDSCCFIODFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.